molecular formula C17H12FN3OS2 B5215912 5-(4-FLUOROPHENYL)-3-PHENYL-2-SULFANYLIDENE-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE

5-(4-FLUOROPHENYL)-3-PHENYL-2-SULFANYLIDENE-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE

Cat. No.: B5215912
M. Wt: 357.4 g/mol
InChI Key: CJAXGSCKDJZZQT-UHFFFAOYSA-N
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Description

5-(4-FLUOROPHENYL)-3-PHENYL-2-SULFANYLIDENE-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE is a heterocyclic compound that features a thiazolo[4,5-d]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-FLUOROPHENYL)-3-PHENYL-2-SULFANYLIDENE-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE typically involves the condensation of appropriate thioamides with α-haloketones under basic conditions. The reaction is often carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

5-(4-FLUOROPHENYL)-3-PHENYL-2-SULFANYLIDENE-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the topoisomerase I-DNA complex, it induces DNA damage and apoptosis in cancer cells. Additionally, it may interact with other molecular targets such as CDK2/cyclin A2, further contributing to its antiproliferative activity .

Comparison with Similar Compounds

Properties

IUPAC Name

5-(4-fluorophenyl)-3-phenyl-2-sulfanylidene-5,6-dihydro-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3OS2/c18-11-8-6-10(7-9-11)14-19-15-13(16(22)20-14)24-17(23)21(15)12-4-2-1-3-5-12/h1-9,14,19H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAXGSCKDJZZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)NC(N3)C4=CC=C(C=C4)F)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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